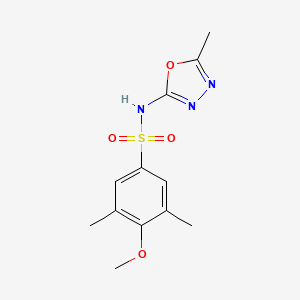![molecular formula C10H11BrN4O B6975614 N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B6975614.png)
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a butanamide group attached to the nitrogen atom at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Amidation: The final step involves the attachment of the butanamide group to the nitrogen atom at the 3rd position of the triazolopyridine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4) and reducing agents (e.g., NaBH4, LiAlH4) are employed.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used.
Major Products
Substitution Reactions: Substituted triazolopyridine derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Hydrolysis: Carboxylic acid and amine derivatives.
科学研究应用
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can be compared with other similar compounds to highlight its uniqueness:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar core structure but lacks the butanamide group.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Similar core structure but lacks both the bromine atom and the butanamide group.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Different heterocyclic system but shares the triazole moiety.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-2-3-9(16)12-10-14-13-8-5-4-7(11)6-15(8)10/h4-6H,2-3H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYHYXBZDWFIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C2N1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-Methylthiophen-2-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975554.png)
![3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6975564.png)
![2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide](/img/structure/B6975566.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid](/img/structure/B6975574.png)
![methyl 2-[4-[[N-(cyclopropylmethyl)-4-methoxyanilino]methyl]triazol-1-yl]acetate](/img/structure/B6975580.png)
![3-(2-chlorophenyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6975589.png)
![3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
![Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6975606.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975628.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975641.png)
![Methyl 2-[(4-chloro-1-methylpyrrole-2-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975642.png)
![Methyl 2-[(3-fluoro-4-hydroxybenzoyl)-methylamino]-4-methylpentanoate](/img/structure/B6975650.png)
![Methyl 2-[(2-cyclopropylfuran-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975653.png)
